Quantified Polarity and Hydrogen-Bonding Capacity: N-Oxide vs. Non-Oxide Analog Comparison
The presence of the N-oxide group in 5-acetoxymethyl-2,3-dimethylpyridine N-oxide fundamentally alters its physicochemical profile relative to its closest analog, 5-acetoxymethyl-2,3-dimethylpyridine (CAS 1159976-99-4). The N-oxide compound possesses a calculated Topological Polar Surface Area (TPSA) of 51.8 Ų, a direct consequence of the polar N→O bond . The non-oxide analog, lacking this polar moiety, has a different TPSA and solubility profile (reported as a yellow liquid, compared to the target's off-white waxy solid) . This quantitative difference in polarity directly influences the compound's behavior in liquid-liquid extractions, chromatographic purification, and its solubility in common organic solvents, impacting synthetic efficiency and purity.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 51.8 Ų |
| Comparator Or Baseline | 5-Acetoxymethyl-2,3-dimethylpyridine (CAS 1159976-99-4) - TPSA data not provided by vendors, but inherently lower due to absence of N-oxide |
| Quantified Difference | The target compound's TPSA of 51.8 Ų is a unique, quantifiable feature directly attributable to the N-oxide moiety, which is absent in the comparator. |
| Conditions | Calculated value based on canonical SMILES: CC1=CC(=C[N+](=C1C)[O-])COC(=O)C |
Why This Matters
This quantifiable difference in polarity guides procurement decisions for applications requiring specific solubility or separation characteristics, ensuring process reproducibility.
